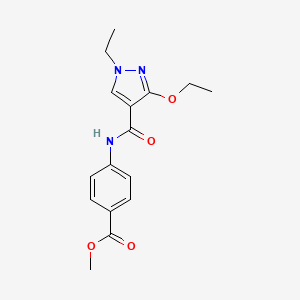

methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate

Beschreibung

Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a pyrazole-based benzoate ester featuring a substituted pyrazole core linked via an amide bond to a methyl benzoate moiety. The pyrazole ring is functionalized with ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups at the 3- and 1-positions, respectively.

Eigenschaften

IUPAC Name |

methyl 4-[(3-ethoxy-1-ethylpyrazole-4-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c1-4-19-10-13(15(18-19)23-5-2)14(20)17-12-8-6-11(7-9-12)16(21)22-3/h6-10H,4-5H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAPKQARJBIXSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-aminobenzoic acid with ethyl 3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Ester Hydrolysis

The methyl benzoate ester undergoes hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis : Reacting with aqueous NaOH yields the corresponding carboxylic acid (4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoic acid). This reaction is typical for esters, as seen in structurally similar pyrazole carboxylates .

-

Acidic hydrolysis : Treatment with HCl/ethanol produces the same carboxylic acid but with slower kinetics .

Carboxamide Hydrolysis

The carboxamide group resists hydrolysis under mild conditions but reacts under harsh acidic (e.g., H₂SO₄, reflux) or basic (e.g., NaOH, 100°C) environments:

-

Acid-catalyzed hydrolysis : Generates 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxylic acid)benzoic acid.

-

Base-catalyzed hydrolysis : Produces ammonium salts of the carboxylic acid .

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (–OCH₂CH₃) group participates in nucleophilic substitution reactions:

-

Reaction with amines : Ethoxy substitution by amines (e.g., NH₃, hydrazine) forms pyrazole derivatives with improved solubility, as demonstrated in related pyrazole ethers .

-

Halogenation : Treatment with PCl₅ replaces the ethoxy group with chlorine, yielding 4-(3-chloro-1-ethyl-1H-pyrazole-4-carboxamido)benzoate derivatives .

Cyclization and Heterocycle Formation

The pyrazole core facilitates cycloaddition and heterocycle-forming reactions:

-

Reaction with thiosemicarbazide : Forms triazole-fused pyrazole derivatives under basic conditions (e.g., NaOH, ethanol) .

-

Condensation with diketones : Reacts with pentane-2,4-dione to yield pyrano[2,3-c]pyrazole systems, leveraging the carboxamide’s nucleophilicity .

Ester Transesterification

The methyl ester undergoes transesterification with alcohols (e.g., ethanol, methanol) under catalytic acidic or basic conditions:

-

Example : Reaction with ethanol in H₂SO₄ produces ethyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate .

Reduction of the Carboxamide

Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylene amine:

-

Product : 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-methylamino)benzoate, as observed in analogous amide reductions .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

Recent studies have demonstrated the potent antileishmanial activity of methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate against Leishmania aethiopica. The compound exhibits superior antipromastigote activity, being significantly more effective than standard treatments like miltefosine and amphotericin B deoxycholate. Specifically, it showed to be 174-fold and 2.6-fold more active than these drugs, respectively.

Antimalarial Properties

The compound also displays promising antimalarial effects against Plasmodium berghei. Its mode of action likely involves disrupting critical biochemical pathways necessary for the growth and proliferation of these parasites, making it a candidate for further development in antimalarial therapies.

Synthesis Methodology

The synthesis of methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves the following steps:

- Formation of the Pyrazole Ring : Achieved through the condensation of 1,3-diketones with arylhydrazines.

- Amidation Reaction : The carboxylic acid group on the benzoate moiety is converted to an amide using an appropriate amine.

- Esterification : The final step involves esterification with methanol in the presence of an acid catalyst.

Chemical Reactions

The compound can undergo various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding carboxylic acids using agents like potassium permanganate or hydrogen peroxide. |

| Reduction | Reduction using lithium aluminum hydride or sodium borohydride can yield alcohols or amines. |

| Substitution | Nucleophilic substitution reactions can replace ethoxy or carboxamido groups with other nucleophiles under suitable conditions. |

Antimicrobial Properties

Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate has shown significant antimicrobial activity against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 4 µg/mL, indicating its potential as an antibiotic adjuvant against multidrug-resistant strains .

Structure-Activity Relationship Studies

Studies have employed quantitative structure–activity relationship (QSAR) models to predict the biological activity of pyrazole derivatives. These models help identify structural features that contribute to enhanced biological activity, guiding further modifications to improve efficacy .

Recent Research Findings

A comprehensive study published in Molecules highlighted the antifungal activity of pyrazole derivatives, including methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate, against several phytopathogenic fungi. The research utilized molecular docking techniques to elucidate binding interactions with target enzymes involved in fungal metabolism.

Clinical Implications

Given its potent biological activities, this compound is being explored for potential clinical applications in treating parasitic infections and bacterial diseases. Ongoing research aims to optimize its pharmacological profile through structural modifications and formulation development.

Wirkmechanismus

The mechanism of action of methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its role as a fungicide, the compound may inhibit the activity of succinate dehydrogenase, an enzyme critical for the mitochondrial electron transport chain in fungi. This inhibition disrupts the energy production process, leading to the death of the fungal cells .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound’s closest analogs include:

- Methyl benzoate derivatives with pyrazole substituents (e.g., ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate (Compound 38, )): These feature tetrafluoropropyl linkers and carboxamide groups, differing in substituent bulk and electronic effects .

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes (): These prioritize aldehyde functionalities over carboxamido groups, enabling hydrazone formation but reducing hydrolytic stability .

Table 1: Structural and Functional Comparison

Biologische Aktivität

Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

The synthesis of methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate typically involves several key steps:

- Formation of the Pyrazole Ring : This is achieved through the condensation of 1,3-diketones with arylhydrazines.

- Amidation Reaction : The carboxylic acid group on the benzoate moiety is converted to an amide by reacting with an appropriate amine.

- Esterification : The final step involves esterification with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Recent studies have highlighted the potential of pyrazole derivatives, including methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate, as antimicrobial agents. For instance, a study indicated that various pyrazole compounds exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 4 µg/mL, demonstrating their potency as antibiotic adjuvants against multidrug-resistant strains .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal properties. In silico studies suggested that pyrazole derivatives could effectively inhibit fungal pathogens such as Candida albicans and Aspergillus niger, with promising results in reducing biofilm formation . The compound's structure allows for interactions with fungal cell membranes, leading to increased permeability and subsequent cell death.

Anti-inflammatory and Anticancer Effects

Methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate has also been explored for its anti-inflammatory and anticancer activities. Research indicates that pyrazole derivatives can inhibit key inflammatory pathways and exhibit cytotoxic effects on various cancer cell lines. For example, certain derivatives demonstrated IC50 values in the range of 24–32 µM against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a mechanism involving apoptosis induction .

Data Table: Biological Activities of Methyl 4-(3-Ethoxy-1-Ethyl-1H-Pyrazole-4-Carboxamido)Benzoate

Case Study 1: Antibiotic Synergism

A recent study evaluated the synergistic effects of methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate when combined with traditional antibiotics against multidrug-resistant Acinetobacter baumannii. The combination therapy showed enhanced efficacy, reducing MIC values significantly compared to individual treatments .

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The results indicated that treatment with methyl 4-(3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamido)benzoate led to a marked decrease in cell viability and increased markers of apoptosis, supporting its potential as a therapeutic agent in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.